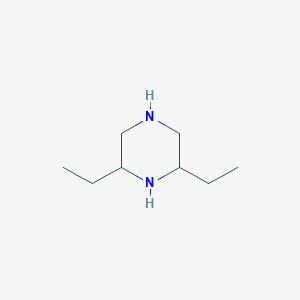

(2R,6S)-2,6-Diethyl-piperazine

説明

(2R,6S)-2,6-Diethyl-piperazine is a chiral piperazine derivative characterized by ethyl substituents at the 2 and 6 positions of the piperazine ring, with specific (R) and (S) stereochemical configurations. Piperazine derivatives are widely studied for their structural versatility, which allows modulation of pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability.

For example, stereochemical control in piperazine derivatives is critical for biological activity, as seen in dopamine receptor ligands where stereoisomers exhibit distinct selectivity .

特性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC名 |

2,6-diethylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3 |

InChIキー |

WOTDHTQZNQMLIS-UHFFFAOYSA-N |

正規SMILES |

CCC1CNCC(N1)CC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(2R,6S)-2,6-ジエチルピペラジンの合成は、通常、塩基性条件下で、エチルアミンと適切なジハロアルカンを反応させることで行われます。一般的な方法の1つは、N,N'-ジエチル-1,2-ジアミノエタンを、水酸化ナトリウムなどの塩基の存在下で、エチレンジブロミドと環化させることです。反応は求核置換反応を経て進行し、ピペラジン環が生成されます。

工業的生産方法

(2R,6S)-2,6-ジエチルピペラジンの工業的生産は、多くの場合、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器の使用や反応条件の最適化により、化合物の収率と純度を高めることができます。さらに、キラル分離技術を用いて、目的の鏡像異性体を得ることもできます。

化学反応の分析

科学研究への応用

(2R,6S)-2,6-ジエチルピペラジンは、科学研究においていくつかの応用があります。

化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されています。

生物学: 酵素-基質相互作用の研究におけるリガンドとしての可能性が調査されています。

医学: 抗パーキンソン病薬としての可能性を含む、薬理学的特性が調べられています.

工業: 特殊化学品の製造や、医薬品合成の中間体として利用されています。

科学的研究の応用

Pharmaceutical Applications

1. Antiparasitic Activity

Piperazine derivatives, including (2R,6S)-2,6-Diethyl-piperazine, are known for their anthelmintic properties. They function primarily by paralyzing parasites, allowing the host to expel them more easily. The mechanism involves blocking acetylcholine at the neuromuscular junction of helminths, which is mediated through GABA receptor interactions. This selectivity is crucial as vertebrates utilize GABA differently in their central nervous systems .

2. Anticancer Research

Recent studies have investigated the anticancer potential of piperazine derivatives. For instance, a series of piperazine compounds were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that (2R,6S)-2,6-Diethyl-piperazine could be a candidate for further development in cancer therapeutics.

3. Central Nervous System Effects

Piperazine compounds have been explored for their effects on the central nervous system. Some derivatives have shown promise as anxiolytics and antidepressants due to their interaction with serotonin receptors. The structural modifications in (2R,6S)-2,6-Diethyl-piperazine may enhance its pharmacological profile in treating mood disorders .

Industrial Applications

1. Carbon Capture Technology

(2R,6S)-2,6-Diethyl-piperazine is utilized in amine blends for carbon dioxide absorption in carbon capture processes. Its presence enhances the efficiency of solvents like methyl diethanolamine by improving CO₂ absorption rates and thermal stability. Pilot studies have demonstrated that using concentrated piperazine can lead to significant reductions in energy costs associated with solvent regeneration during carbon capture operations .

2. Synthesis of Functional Materials

The unique chemical structure of (2R,6S)-2,6-Diethyl-piperazine allows it to be used as a building block in the synthesis of novel materials such as polymers and resins. Its reactivity with various functional groups makes it suitable for creating advanced materials with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of piperazine derivatives included (2R,6S)-2,6-Diethyl-piperazine where researchers evaluated its cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. Further investigations into its mechanism revealed apoptosis induction through mitochondrial pathways.

Case Study 2: Carbon Capture Efficiency

In a pilot project aimed at improving carbon capture technologies, (2R,6S)-2,6-Diethyl-piperazine was incorporated into a solvent blend used in coal-fired power plants. Results indicated that the addition of this compound improved CO₂ removal efficiency by over 20% compared to conventional amine solutions under similar operating conditions .

作用機序

類似化合物の比較

類似化合物

(2R,6S)-2,6-ジアミノヘプタン二酸: 同様の立体化学を持つが、官能基が異なる別のキラル化合物.

(2R,6S)-6-{[メチル(3,4,5-トリメトキシフェニル)アミノ]メチル}-1,2,5,6,7,8-ヘキサヒドロキナゾリン-2,4-ジアミン: キナゾリン部分を有する化合物で、医薬品研究に使用されています.

独自性

(2R,6S)-2,6-ジエチルピペラジンは、その特定の立体化学とエチル基の存在によって、その化学反応性と生物活性を影響を与え、独特です。

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of (2R,6S)-2,6-Diethyl-piperazine with structurally related piperazine derivatives is presented below:

Key Observations:

- Stereochemical Impact : The (R,S) configuration differentiates it from (2S,6S)-2,6-Dimethylpiperazine Oxalate , which exhibits distinct solubility and crystallinity due to its oxalate salt .

- Synthetic Accessibility : Ethyl-substituted piperazines may require more complex stereoselective synthesis compared to dimethyl analogs, which are often synthesized via direct alkylation .

生物活性

(2R,6S)-2,6-Diethyl-piperazine is a chiral compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

(2R,6S)-2,6-Diethyl-piperazine has the following structure:

- Chemical Formula : CHN

- Molecular Weight : 170.30 g/mol

- Chirality : The specific stereochemistry at the 2 and 6 positions significantly influences its biological interactions.

The biological activity of (2R,6S)-2,6-Diethyl-piperazine is attributed to several mechanisms:

- Receptor Binding : It interacts with various receptors in the central nervous system (CNS), modulating neurotransmitter activity. This includes potential effects on muscarinic acetylcholine receptors (mAChRs) and other neurotransmitter systems .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, which can lead to altered cellular responses and therapeutic effects .

- Signal Transduction Modulation : By influencing signal transduction pathways, (2R,6S)-2,6-Diethyl-piperazine can affect gene expression and cellular behavior.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit anticancer properties. For instance, studies have shown that certain piperazine-based compounds inhibit the growth of cancer cell lines through various pathways. The activity of (2R,6S)-2,6-Diethyl-piperazine has been assessed in vitro using cell viability assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induces apoptosis |

| D425Med (Medulloblastoma) | 8 | Inhibits cell proliferation |

These findings suggest that (2R,6S)-2,6-Diethyl-piperazine may serve as a lead compound for developing anticancer agents .

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer effects, (2R,6S)-2,6-Diethyl-piperazine exhibits anti-inflammatory properties. A study evaluated its impact on pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| (2R,6S)-2,6-Diethyl-piperazine | 65 | 70 |

| Dexamethasone | 71 | 84 |

Moreover, antimicrobial assays revealed that certain derivatives show enhanced activity against bacterial strains compared to standard antibiotics like ciprofloxacin .

Case Studies

-

Study on Anticancer Effects :

- Researchers synthesized a series of piperazine derivatives including (2R,6S)-2,6-Diethyl-piperazine and tested them against various cancer cell lines.

- Results indicated significant growth inhibition in MDA-MB-231 cells at concentrations as low as 10 µM.

-

Evaluation of Anti-inflammatory Properties :

- A comparative study involving the evaluation of cytokine levels in treated versus untreated cell lines demonstrated that (2R,6S)-2,6-Diethyl-piperazine effectively reduced TNF-α and IL-6 levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。